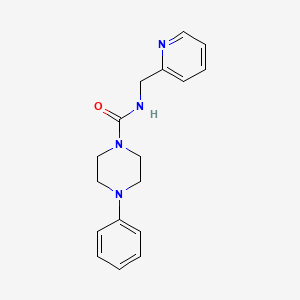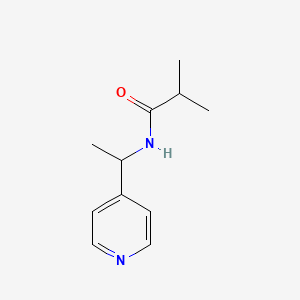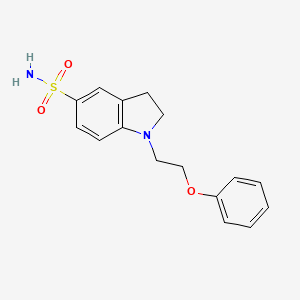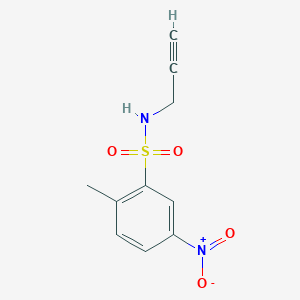![molecular formula C13H18N4O B7461280 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyridine family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves the inhibition of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has been reported to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for increased availability. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves a multistep process. The starting material is 3-methylpiperidine, which undergoes a reaction with ethyl 2-bromoacetate to form ethyl 2-(3-methylpiperidin-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-methylpiperidin-1-yl)acetohydrazide. Finally, the target compound is synthesized by cyclization of 2-(3-methylpiperidin-1-yl)acetohydrazide with 2-chloro-3-formylquinoline.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating the p53 pathway.
Eigenschaften
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-5-4-7-15(9-11)10-17-13(18)16-8-3-2-6-12(16)14-17/h2-3,6,8,11H,4-5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZAHZXGZZFVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)

![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)



![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
